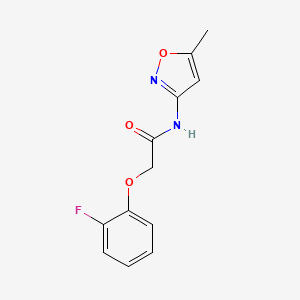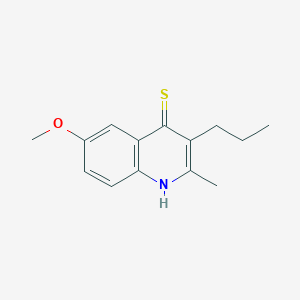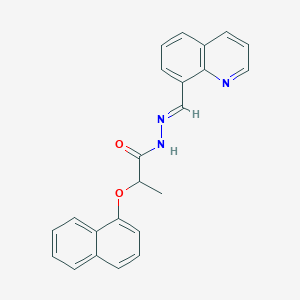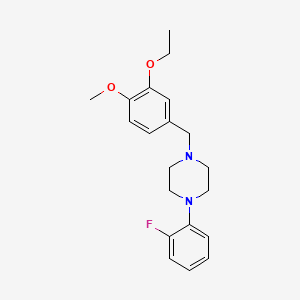![molecular formula C16H14BrClN2O3 B5710085 N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)
N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as BCI-121, is a chemical compound that has been of interest to the scientific community due to its potential biological applications.
Mécanisme D'action
The mechanism of action of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide is not fully understood, but it is believed to work by inhibiting the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including inflammation and cell proliferation. Inhibition of GSK-3β by this compound may lead to decreased inflammation and cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to decrease the activity of NF-κB, a transcription factor involved in inflammation. In addition, this compound has been shown to induce apoptosis in breast cancer cells and inhibit the growth of neuroblastoma cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in lab experiments is its specificity for GSK-3β. This allows for more targeted research on the role of GSK-3β in various cellular processes. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of this compound for research purposes.
Orientations Futures
There are several potential future directions for research on N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide. One area of interest is its potential use in treating neurodegenerative diseases. Further research is needed to determine the efficacy of this compound in animal models of these diseases. Additionally, research on the potential use of this compound in combination with other drugs for the treatment of cancer is warranted. Finally, further studies on the biochemical and physiological effects of this compound are needed to fully understand its potential therapeutic applications.
In conclusion, this compound is a promising compound that has potential applications in the treatment of various diseases. Its specificity for GSK-3β makes it a valuable tool for studying the role of this enzyme in cellular processes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide involves several steps. First, 2-bromo-4-chlorophenol is reacted with acetic anhydride to form 2-bromo-4-chloroacetophenone. This intermediate is then reacted with 4-methylbenzenecarboximidamide in the presence of a base to yield this compound. The overall yield of this process is approximately 50%.
Applications De Recherche Scientifique
N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been studied for its potential use as a therapeutic agent for various diseases. Research has shown that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects, particularly in breast cancer cells. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(2-bromo-4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c1-10-2-4-11(5-3-10)16(19)20-23-15(21)9-22-14-7-6-12(18)8-13(14)17/h2-8H,9H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIYSBBWLZUCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Br)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)

![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)

![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)





